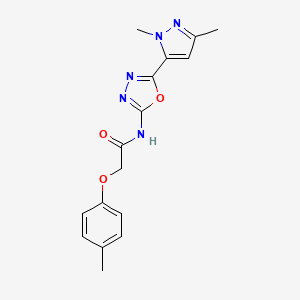
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyloxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, specifically focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its structural formula and molecular weight, which are essential for understanding its biological interactions. The IUPAC name indicates a complex structure featuring a pyrazole moiety linked to an oxadiazole and an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 288.31 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing the pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar derivatives reduce mTORC1 activity and enhance autophagy in cancer cells, which may contribute to their antiproliferative effects. Specifically, these compounds have demonstrated submicromolar activity against various cancer cell lines, indicating a strong potential for therapeutic applications in oncology .
Mechanism of Action:
- mTORC1 Inhibition: The inhibition of the mTORC1 pathway leads to decreased cell proliferation and increased autophagy.
- Autophagic Flux Disruption: Compounds have been shown to disrupt normal autophagic processes under nutrient-replete conditions, leading to the accumulation of autophagic markers such as LC3-II .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, studies have highlighted their efficacy against various bacterial strains. For example, certain derivatives exhibited significant antibacterial activity against Xanthomonas species with effective concentration (EC50) values much lower than those of conventional bactericides .
| Bacterial Strain | EC50 (μg/mL) | Activity Level |
|---|---|---|
| Xac | 5.44 | Excellent |
| Psa | 12.85 | Moderate |
| Xoo | 7.40 | Good |
Case Studies
- Anticancer Efficacy Study: A recent study evaluated the effect of similar pyrazole-based compounds on pancreatic cancer cells (MIA PaCa-2). The results indicated a significant reduction in cell viability at concentrations below 1 µM, suggesting potent anticancer activity .
- Antibacterial Study: Another study focused on the antibacterial properties of pyrazole derivatives against phytopathogenic bacteria. The findings revealed that compounds with the oxadiazole moiety showed better efficacy compared to traditional antibiotics .
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-12(7-5-10)23-9-14(22)17-16-19-18-15(24-16)13-8-11(2)20-21(13)3/h4-8H,9H2,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRVBQZFAUKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













